molecular formula C51H57BrN4O19 B8069407 Rhod2/AM

Rhod2/AM

Cat. No.: B8069407
M. Wt: 1109.9 g/mol
InChI Key: AUBOYHPXSKFYOA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Rhod2/AM, also known as Rhod-2 acetoxymethyl ester, is a cell-permeant, visible light-excitable, high-affinity calcium indicator. It is widely used in various calcium signaling investigations due to its ability to exhibit an increase in fluorescence upon binding calcium ions (Ca²⁺). This compound is particularly useful for measuring calcium levels in cells and tissues with high autofluorescence and for detecting calcium release generated by photoreceptors and photoactivatable chelators .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Rhod2/AM involves the synthesis of its acetoxymethyl ester derivative. One common method includes dissolving Rhod-2 in anhydrous dimethyl sulfoxide (DMSO) and adding a small excess of sodium borohydride (NaBH₄) either as a solid or as a methanol solution. The reaction mixture is incubated until it appears colorless, indicating the formation of dihydrorhod-2 acetoxymethyl ester. This intermediate is then oxidized to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Rhod2/AM primarily undergoes oxidation and ester hydrolysis reactions. Upon entering the cell, the acetoxymethyl ester groups are cleaved by cytoplasmic esterases, resulting in the formation of Rhod-2, which exhibits calcium-dependent fluorescence .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of this compound is Rhod-2, which is the active calcium indicator that fluoresces upon binding calcium ions .

Scientific Research Applications

Rhod2/AM is extensively used in scientific research across various fields:

Mechanism of Action

Comparison with Similar Compounds

Rhod2/AM is unique among calcium indicators due to its high affinity for calcium ions and its ability to be excited by visible light. Similar compounds include:

This compound stands out due to its long-wavelength excitation, making it suitable for use in cells and tissues with high autofluorescence .

Properties

IUPAC Name

[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H57N4O19.BrH/c1-32(56)66-28-70-47(60)24-54(25-48(61)71-29-67-33(2)57)41-11-9-10-12-43(41)64-19-20-65-46-21-36(13-18-42(46)55(26-49(62)72-30-68-34(3)58)27-50(63)73-31-69-35(4)59)51-39-16-14-37(52(5)6)22-44(39)74-45-23-38(53(7)8)15-17-40(45)51;/h9-18,21-23H,19-20,24-31H2,1-8H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBOYHPXSKFYOA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)OCCOC5=CC=CC=C5N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H57BrN4O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1109.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129787-64-0
Record name Xanthylium, 9-[4-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-3-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]-3,6-bis(dimethylamino)-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129787-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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